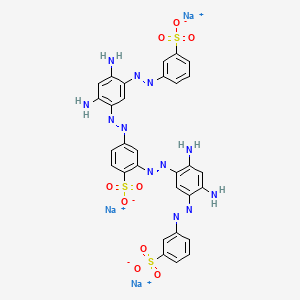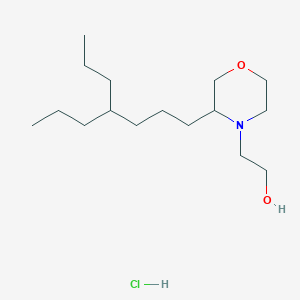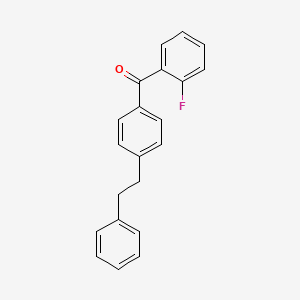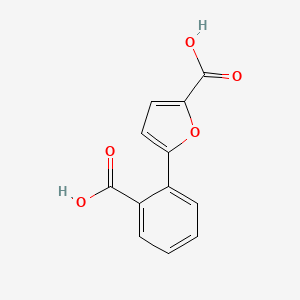
(4-(4-Chlorophenoxy)phenyl)(methyl)sulfane
Descripción general
Descripción
(4-(4-Chlorophenoxy)phenyl)(methyl)sulfane: is an organic compound with the molecular formula C13H11ClOS and a molecular weight of 250.74 g/mol This compound is known for its unique structure, which includes a chlorophenoxy group and a methylsulfane group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of (4-(4-Chlorophenoxy)phenyl)(methyl)sulfane typically involves the reaction of 4-chlorophenol with 4-chlorophenyl methyl sulfide under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents .
Industrial Production Methods:
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product with a minimum purity of 95% .
Análisis De Reacciones Químicas
Types of Reactions:
(4-(4-Chlorophenoxy)phenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide form. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
In chemistry, (4-(4-Chlorophenoxy)phenyl)(methyl)sulfane is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of sulfur-containing compounds .
Biology:
In biological research, this compound is studied for its potential biological activities. It has been used in studies involving enzyme inhibition and protein interactions .
Medicine:
In the medical field, this compound is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Industry:
Industrially, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4-(4-Chlorophenoxy)phenyl)(methyl)sulfane involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to various biological effects . The compound’s unique structure allows it to interact with proteins and other biomolecules, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
4-Chlorophenyl methyl sulfone: This compound is a sulfone analog of (4-(4-Chlorophenoxy)phenyl)(methyl)sulfane and is used as an intermediate in the synthesis of sulfur-containing xenobiotics.
Chloromethyl 4-chlorophenyl sulfide: This compound is used as a starting reagent in various synthetic reactions and has similar chemical properties.
Uniqueness:
This compound is unique due to its combination of a chlorophenoxy group and a methylsulfane group. This unique structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
1-chloro-4-(4-methylsulfanylphenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFMMEFREXQZRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431226 | |
| Record name | 1-Chloro-4-[4-(methylsulfanyl)phenoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225652-11-9 | |
| Record name | 1-Chloro-4-[4-(methylsulfanyl)phenoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[a]pyrene-8-d](/img/structure/B1624204.png)

![4-[1-Methyl-2-(4-methylphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B1624206.png)



![2-[1,3-Bis(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B1624213.png)





